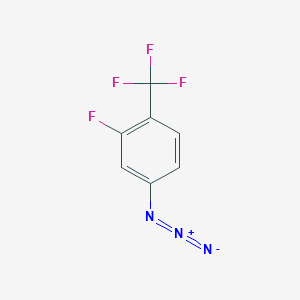
4-Azido-2-fluoro-1-trifluoromethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-2-fluoro-1-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azide group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique structure and reactivity, making it a valuable tool in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the nucleophilic substitution reaction where a precursor compound, such as 4-bromo-2-fluoro-1-(trifluoromethyl)benzene, is treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-Azido-2-fluoro-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles when reacted with alkynes.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving the azide group.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Triazoles: Formed from click chemistry reactions.
Amines: Resulting from the reduction of the azide group.
科学的研究の応用
4-Azido-2-fluoro-1-(trifluoromethyl)benzene is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in bioconjugation techniques, particularly in labeling biomolecules through click chemistry.
Medicine: Investigated for its potential in drug discovery and development, especially in the synthesis of bioactive compounds.
Industry: Applied in the production of specialty chemicals and advanced materials with unique properties.
作用機序
The mechanism of action of 4-azido-2-fluoro-1-(trifluoromethyl)benzene primarily involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes to form stable triazole rings through a cycloaddition reaction. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications. The trifluoromethyl group imparts stability and lipophilicity to the compound, influencing its interactions with molecular targets.
類似化合物との比較
- 4-Azido-1-fluoro-2-(trifluoromethyl)benzene
- 4-Azido-2-chloro-1-(trifluoromethyl)benzene
- 4-Azido-2-bromo-1-(trifluoromethyl)benzene
Uniqueness: 4-Azido-2-fluoro-1-(trifluoromethyl)benzene is unique due to the presence of both the azide and trifluoromethyl groups, which confer distinct reactivity and stability. The fluorine atom further enhances the compound’s chemical properties, making it a versatile tool in various applications.
特性
分子式 |
C7H3F4N3 |
|---|---|
分子量 |
205.11 g/mol |
IUPAC名 |
4-azido-2-fluoro-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F4N3/c8-6-3-4(13-14-12)1-2-5(6)7(9,10)11/h1-3H |
InChIキー |
NMGHTNXFAJEAMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


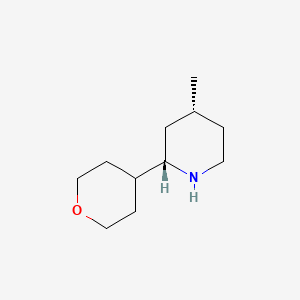
![4-Methyl-2-[[[(2-propen-1-yloxy)carbonyl]amino]methyl]-5-thiazolecarboxylic acid](/img/structure/B13500039.png)
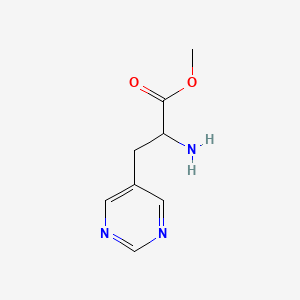
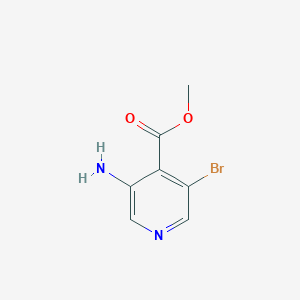
![tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate](/img/structure/B13500061.png)
![2-[(3S)-1-(trifluoroacetyl)pyrrolidin-3-yl]acetic acid](/img/structure/B13500066.png)
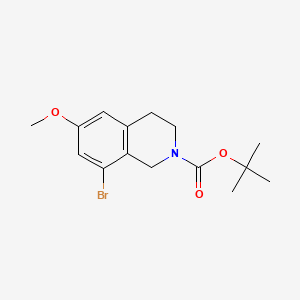
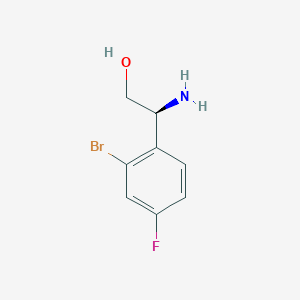
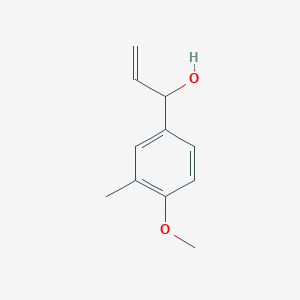
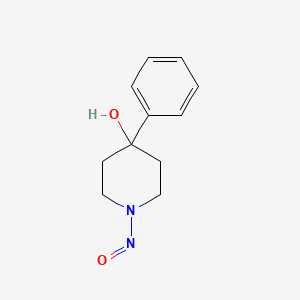
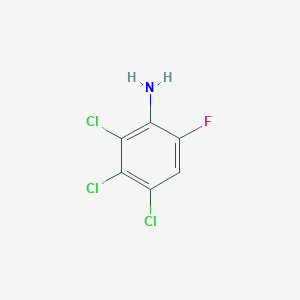
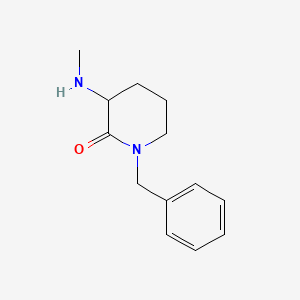
![1-[3-(Benzyloxy)-1-[(tert-butyldimethylsilyl)oxy]cyclobutyl]ethan-1-one](/img/structure/B13500093.png)

